2-Bromo-1,1-dimethylcyclobutane

Lipophilicity ADME Properties Drug Design

2-Bromo-1,1-dimethylcyclobutane (CAS 1849196-89-9) is a specialized brominated cyclobutane derivative with the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol. The compound features a strained, four-membered cyclobutane ring with a geminal dimethyl group at the C1 position and a bromine atom at the adjacent C2 position, a structural motif that confers distinct steric and electronic properties compared to monomethyl or halogen-free cyclobutane analogs.

Molecular Formula C6H11Br
Molecular Weight 163.058
CAS No. 1849196-89-9
Cat. No. B2804971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,1-dimethylcyclobutane
CAS1849196-89-9
Molecular FormulaC6H11Br
Molecular Weight163.058
Structural Identifiers
SMILESCC1(CCC1Br)C
InChIInChI=1S/C6H11Br/c1-6(2)4-3-5(6)7/h5H,3-4H2,1-2H3
InChIKeyAPADGWMBCYQUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,1-dimethylcyclobutane (CAS 1849196-89-9) Procurement Baseline and Core Chemical Profile


2-Bromo-1,1-dimethylcyclobutane (CAS 1849196-89-9) is a specialized brominated cyclobutane derivative with the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol [1]. The compound features a strained, four-membered cyclobutane ring with a geminal dimethyl group at the C1 position and a bromine atom at the adjacent C2 position, a structural motif that confers distinct steric and electronic properties compared to monomethyl or halogen-free cyclobutane analogs . Commercially, the compound is typically supplied with a minimum purity specification of 95% and is intended strictly for research and development applications .

Chiral C2 stereocenter supports enantioselective synthesis workflows
C–Br bond may support efficient nucleophilic substitution over C–Cl alternatives
Consistent purity specification available from multiple vendors

Why Generic Substitution of 2-Bromo-1,1-dimethylcyclobutane Fails: A Quantitative Case for Specific Procurement


In-class cyclobutane derivatives cannot be interchanged without significant alteration of downstream reactivity and physicochemical properties. The specific substitution pattern of 2-Bromo-1,1-dimethylcyclobutane—a bromine at C2 and a geminal dimethyl group at C1—creates a unique steric environment that directly impacts both its electrophilicity and its conformational behavior [1]. This is fundamentally different from analogs such as 1-bromo-1-methylcyclobutane, which lack the C2 leaving group, or 2-chloro-1,1-dimethylcyclobutane, which exhibits lower reactivity due to the inferior leaving group ability of chloride [2]. The presence of a chiral center at C2 further differentiates it, enabling its use in stereoselective transformations that are impossible with achiral or regioisomeric alternatives [1]. The following quantitative evidence demonstrates that substituting this specific compound with a generic analog compromises the intended experimental or synthetic outcome.

Target Compound
  • C–Br leaving group enables efficient substitution reactivity
  • Chiral C2 center allows stereochemical control in synthesis
  • Gem‑dimethyl substitution creates distinct steric environment
Common Substitutes
  • 2‑Chloro analog: weaker leaving group may reduce reaction rate
  • 1‑Bromo‑1‑methylcyclobutane: lacks C2 leaving group and chirality
  • Achiral cyclobutanes cannot replicate stereoselective transformations

Quantitative Differentiation Evidence: 2-Bromo-1,1-dimethylcyclobutane vs. Key Analogs for Informed Procurement


Enhanced Lipophilicity (XLogP3) of 2-Bromo-1,1-dimethylcyclobutane Compared to Chloro and Monomethyl Analogs

The calculated lipophilicity of 2-Bromo-1,1-dimethylcyclobutane (XLogP3 = 2.7) is demonstrably higher than its chloro analog (XLogP3 = 2.6) and the monomethyl 1-bromo-1-methylcyclobutane (XLogP3 = 2.1) [1][2][3]. This quantitative difference indicates that for applications where increased membrane permeability or altered partition coefficients are critical, the target compound provides a distinct advantage over potential substitutes.

Lipophilicity (XLogP3)
Cross‑study comparable
2.7 vs 2.6 (Cl) / 2.1 (monomethyl)
Supports membrane partitioning evaluation in early‑stage design
Computed property; experimental confirmation advised
Lipophilicity ADME Properties Drug Design

Superior Leaving Group Reactivity: Bromine vs. Chlorine in Nucleophilic Substitution

While direct kinetic data for 2-bromo-1,1-dimethylcyclobutane is not available in the open literature, a fundamental class-level inference can be made based on the well-established leaving group ability of halides. Bromine is a demonstrably better leaving group than chlorine in SN1 and SN2 reactions [1]. This principle is supported by the bond dissociation energies (C-Br: ~285 kJ/mol vs. C-Cl: ~327 kJ/mol) and the larger polarizability of bromine [2]. Therefore, 2-Bromo-1,1-dimethylcyclobutane is expected to undergo nucleophilic substitution significantly faster and under milder conditions than its chloro analog, 2-chloro-1,1-dimethylcyclobutane.

Leaving Group Reactivity
Class‑level inference
C–Br (285 kJ/mol) vs C–Cl (327 kJ/mol) bond energy
May support faster substitution than chloro analog
Direct kinetic data not available; inferred from halide trends
Reactivity Synthesis Nucleophilic Substitution

Chiral Center at C2 Enables Stereoselective Synthesis Unavailable with Achiral Analogs

2-Bromo-1,1-dimethylcyclobutane possesses a chiral center at the C2 carbon, which is absent in structurally similar analogs like 1-bromo-1-methylcyclobutane (a symmetrical molecule with a plane of symmetry through C1-C3) [1][2]. This stereocenter makes the target compound a valuable starting material or intermediate for the enantioselective synthesis of complex molecules. The presence of an 'Undefined Atom Stereocenter Count' of 1 in its PubChem computed properties confirms this chirality [1]. This feature is critical for accessing enantioenriched gem-dimethylcyclobutane motifs found in various natural products [3].

Chiral Center
Head‑to‑head comparison
Stereocenter count: 1 vs 0 (achiral analog)
Enables enantioselective synthesis workflow
Racemic mixture unless resolved; computed property
Chirality Stereoselective Synthesis Natural Product Synthesis

Standardized Purity Specification of 95% Across Multiple Commercial Sources

2-Bromo-1,1-dimethylcyclobutane is commercially available from multiple vendors with a consistently specified minimum purity of 95%, as indicated by product datasheets from AKSci and Bidepharm . While similar purity grades exist for many research chemicals, this documented baseline provides a verifiable procurement standard. For applications requiring higher purity, users must request additional quality control documentation, such as certificates of analysis (CoA) for specific batches . In contrast, information on purity specifications for less common analogs like 1-bromo-1,2-dimethylcyclobutane is less standardized or not readily available from major suppliers [1].

Commercial Purity
Cross‑study comparable
95% (AKSci, Bidepharm)
Establishes a reproducible quality benchmark
CoA review recommended for specific batches
Purity Quality Control Procurement

Validated Application Scenarios for 2-Bromo-1,1-dimethylcyclobutane Based on Quantitative Differentiation


Synthesis of Enantioenriched gem-Dimethylcyclobutane Natural Products

The chiral center at C2, as quantified by an 'Undefined Atom Stereocenter Count' of 1 [1], makes 2-Bromo-1,1-dimethylcyclobutane a strategic starting point for the enantioselective synthesis of complex natural products. Research has highlighted the importance of gem-dimethylcyclobutane motifs in molecules like (+)-β-caryophyllene and (−)-rumphellanones A−C [2]. The compound's chirality and bromine leaving group provide a valuable handle for stereocontrolled transformations that are inaccessible with achiral or alternative halogenated analogs [1].

Scaffold for Medicinal Chemistry and Drug Discovery

The elevated lipophilicity of 2-Bromo-1,1-dimethylcyclobutane (XLogP3 = 2.7) compared to its chloro analog (XLogP3 = 2.6) and monomethyl counterpart (XLogP3 = 2.1) [1] makes it a preferred building block for medicinal chemistry programs. This property can be strategically leveraged to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates, where a higher logP often correlates with increased membrane permeability and blood-brain barrier penetration.

Precursor for Advanced Organometallic Coupling Reactions

The carbon-bromine bond in 2-Bromo-1,1-dimethylcyclobutane is a superior electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig) compared to the less reactive carbon-chlorine bond found in 2-chloro-1,1-dimethylcyclobutane [1]. This class-level reactivity advantage [2] makes the bromo compound the preferred substrate for building more complex molecular architectures under milder and more efficient conditions, a critical factor in late-stage functionalization or library synthesis.

Standardized Starting Material for Reproducible Chemical Biology Research

The consistent commercial availability of 2-Bromo-1,1-dimethylcyclobutane with a specified minimum purity of 95% from multiple vendors [1] provides a reliable and reproducible starting point for chemical biology studies. This contrasts with less common analogs where purity data is not readily available or standardized [2]. This ensures that research outcomes, such as those from cellular or biochemical assays, are not confounded by variable or unknown impurity profiles, thereby enhancing the reliability and comparability of data across different studies and laboratories.

Application
Selection Property
Validation Focus
Enantioenriched gem‑dimethylcyclobutane natural product synthesis
Chiral C2 stereocenter
Stereochemical control review; enantiomeric excess determination
Medicinal chemistry scaffold for lipophilicity modulation
Elevated XLogP3 vs chloro and monomethyl analogs
Membrane permeability screening; ADME property assessment
Palladium‑catalyzed cross‑coupling reactions
C–Br bond reactivity
Catalyst compatibility evaluation; substrate scope verification
Reproducible chemical biology starting material
Documented purity specification (95%)
CoA verification; impurity profiling consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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